molecular formula C24H23N5O2S B2371125 N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1207028-47-4

N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide

Cat. No. B2371125
CAS RN: 1207028-47-4
M. Wt: 445.54
InChI Key: DMNXTOCOTSDVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Studies have shown that compounds related to the chemical structure of interest have exhibited potent antimicrobial properties. Desai et al. (2011) synthesized a series of compounds with a quinazolinone base and evaluated their antibacterial and antifungal activities against several strains, including Escherichia coli and Staphylococcus aureus. Their findings suggest that these compounds could serve as potential antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticancer Activity

Another research focus is the anticancer potential of quinazolinone derivatives. Liu et al. (2009) synthesized novel oxazole derivatives containing quinazolinone and evaluated their antiproliferative activities against human cancer cell lines. The study highlighted compounds with strong inhibitory activities, suggesting the therapeutic potential of quinazolinone derivatives in cancer treatment (Liu et al., 2009).

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory properties of quinazolinone derivatives have also been explored. For instance, Farag et al. (2012) synthesized new derivatives and screened them for their potential anti-inflammatory and analgesic activities, indicating the potential use of these compounds in managing pain and inflammation (Farag et al., 2012).

Antiviral Activity

Kaddah et al. (2021) synthesized novel quinoline-based heterocyclic systems and evaluated their antiviral activity against infectious bursal disease virus, showcasing some compounds' potential as antiviral agents. This study opens the possibility of using quinazolinone derivatives in the treatment of viral infections (Kaddah et al., 2021).

properties

IUPAC Name

N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c30-22(13-12-16-7-2-1-3-8-16)26-21-15-19(20-11-6-14-32-20)28-29(21)24-25-18-10-5-4-9-17(18)23(31)27-24/h1-3,6-8,11,14-15H,4-5,9-10,12-13H2,(H,26,30)(H,25,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNXTOCOTSDVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CS4)NC(=O)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide

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